molecular formula C6H10F3N B2565205 (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine CAS No. 2248198-27-6

(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine

Cat. No. B2565205
CAS RN: 2248198-27-6
M. Wt: 153.148
InChI Key: YJNRAVSUTALLAK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine, also known as TFMA, is a chemical compound used in scientific research. It is a chiral molecule with a cyclopropyl ring and a trifluoromethyl group attached to an amine. TFMA has been studied for its potential applications in drug discovery and as a tool for understanding biological systems.

Mechanism of Action

(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine acts as a modulator of GABA receptors, which are involved in the regulation of neuronal activity. It has been shown to enhance the activity of certain GABA receptors, leading to increased inhibitory neurotransmission. This effect is thought to underlie its potential anxiolytic properties.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to modulate the function of ion channels and transporters. It has been shown to inhibit the activity of the sodium-potassium pump and the calcium-activated chloride channel. (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has also been shown to affect the function of the glutamate transporter, which plays a role in the regulation of glutamate levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is its ability to selectively modulate certain types of GABA receptors. This specificity allows researchers to investigate the role of different receptor subtypes in biological systems. However, (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine can be difficult to synthesize and may have limited solubility in certain solvents.

Future Directions

There are several potential future directions for research involving (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine. One area of interest is the development of new drugs based on the structure of (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine. Another area of potential research is the investigation of the role of (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine in the regulation of neuronal activity and its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine and its effects on ion channels and transporters.

Synthesis Methods

(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine can be synthesized using a variety of methods, including the reaction of cyclopropylmagnesium bromide with trifluoroacetaldehyde followed by reductive amination. Other methods involve the use of cyclopropanecarboxaldehyde and trifluoroacetic acid.

Scientific Research Applications

(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used in scientific research to investigate the mechanism of action of various biological systems. It has been shown to interact with GABA receptors and may have potential applications in the treatment of anxiety and other neurological disorders. Additionally, (1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used as a tool to study the function of ion channels and transporters.

properties

IUPAC Name

(1S)-1-[1-(trifluoromethyl)cyclopropyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNRAVSUTALLAK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine

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